molecular formula C3H7Br2NO2 B8221176 3-Amino-2-bromopropanoic Acid Hydrobromide

3-Amino-2-bromopropanoic Acid Hydrobromide

Cat. No.: B8221176
M. Wt: 248.90 g/mol
InChI Key: AUMYIHCYEPLAME-UHFFFAOYSA-N
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Description

3-Amino-2-bromopropanoic Acid Hydrobromide is a chemical compound with the molecular formula C3H7BrNO2·HBr. It is a derivative of propanoic acid, where an amino group and a bromine atom are substituted at the second and third positions, respectively. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromopropanoic Acid Hydrobromide typically involves the bromination of alanine, followed by the addition of hydrobromic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction is carefully monitored to maintain the purity and yield of the final product. The use of hydrobromic acid in excess ensures the complete conversion of the intermediate to the hydrobromide salt.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromopropanoic Acid Hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives and other oxidized forms.

    Reduction Products: Primary amines and other reduced forms.

Scientific Research Applications

3-Amino-2-bromopropanoic Acid Hydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromopropanoic Acid Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to various biochemical effects. The compound can inhibit or activate certain pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine Hydrobromide: Similar in structure but lacks the carboxylic acid group.

    2-Bromo-3-aminopropanoic Acid: Similar but with the positions of the amino and bromine groups reversed.

    3-Amino-2-chloropropanoic Acid Hydrobromide: Similar but with chlorine instead of bromine.

Uniqueness

3-Amino-2-bromopropanoic Acid Hydrobromide is unique due to the specific positioning of the amino and bromine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-2-bromopropanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO2.BrH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMYIHCYEPLAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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